(Oct-1-en-1-yl)benzene
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Overview
Description
(Oct-1-en-1-yl)benzene, also known as 1-phenyloctene, is an organic compound with the chemical formula C14H20. It is a derivative of benzene containing an octenyl group, which is an alkene chain with eight carbon atoms. This compound is a colorless liquid with a distinct aromatic odor and is soluble in many organic solvents such as ethanol and acetone .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Oct-1-en-1-yl)benzene can be synthesized through the reaction of benzene with 1-octene under acidic conditions. This process involves the electrophilic addition of the octenyl group to the benzene ring. The reaction typically requires a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the carbocation intermediate .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are carefully controlled to optimize yield and minimize by-products. Safety measures are also implemented to handle the corrosive nature of the acid catalysts used in the process .
Chemical Reactions Analysis
Types of Reactions
(Oct-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the alkene group to an alkane, resulting in the formation of 1-phenyloctane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can include 1-phenyloctanol, 1-phenyloctanal, and 1-phenyloctanoic acid.
Reduction: The major product is 1-phenyloctane.
Substitution: Products include brominated or nitrated derivatives of this compound.
Scientific Research Applications
(Oct-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used as a solvent and as an intermediate in the production of fragrances and other aromatic compounds
Mechanism of Action
The mechanism of action of (Oct-1-en-1-yl)benzene involves its interaction with various molecular targets. The alkene group can undergo addition reactions with electrophiles, while the benzene ring can participate in substitution reactions. These interactions can lead to the formation of various products that exert different effects depending on the specific reaction pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-nitropropene: This compound has a similar structure but contains a nitro group instead of an alkene group.
1-Phenyloctane: This is the fully reduced form of (Oct-1-en-1-yl)benzene, where the alkene group is converted to an alkane.
1-Phenyl-1-butene: A shorter chain analog of this compound with a butenyl group instead of an octenyl group
Uniqueness
This compound is unique due to its specific combination of an alkene group and a benzene ring, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
oct-1-enylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7-13H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCALDWJXTVCBAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952018 |
Source
|
Record name | (Oct-1-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80952018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29518-72-7 |
Source
|
Record name | (Oct-1-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80952018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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